2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide is an organic compound with a complex structure characterized by the presence of a chloroacetamide group and a propoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide typically involves a multi-step process:
Initial Acylation: The starting material, 2-chloroacetamide, undergoes acylation with 2-(difluoromethoxy)-4-propoxybenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Purification: Following the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
For large-scale production, the synthetic process would be optimized to enhance yield and reduce costs. This might include:
Continuous flow synthesis to improve reaction efficiency.
Utilizing automated reactors to maintain precise control over reaction conditions.
Implementing scalable purification methods, such as industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide can participate in various chemical reactions:
Substitution Reactions: Given the presence of the chloro group, it is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation at the phenyl ring or reduction of the acetamide group under specific conditions.
Hydrolysis: In the presence of acidic or basic catalysts, it can hydrolyze to form corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.
Major Products Formed
From substitution: Different substituted derivatives at the chloro position.
From oxidation: Phenolic derivatives.
From reduction: Primary or secondary amine products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological pathways.
Mechanism of Action
The exact mechanism of action depends on its application. In biological systems:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their function.
Pathways: Could influence cellular pathways by modifying protein activity or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[[2-(trifluoromethoxy)-4-propoxyphenyl]methyl]acetamide: Similar in structure but with trifluoromethoxy instead of difluoromethoxy.
2-Chloro-N-[[2-(methoxy)-4-propoxyphenyl]methyl]acetamide: Where the difluoromethoxy group is replaced with a methoxy group.
Uniqueness
What sets 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide apart is the presence of both difluoromethoxy and propoxy groups on the phenyl ring, providing a unique set of electronic properties that can influence its reactivity and biological activity.
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Properties
IUPAC Name |
2-chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2NO3/c1-2-5-19-10-4-3-9(8-17-12(18)7-14)11(6-10)20-13(15)16/h3-4,6,13H,2,5,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGMVADMLPBQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CNC(=O)CCl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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